
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPT and has a molecular formula of C14H11N3OS.
作用机制
The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by inhibiting the growth and proliferation of the target cells. HPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of bacterial enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole have been studied in various in vitro and in vivo models. HPT has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. In animal models, HPT has been shown to exhibit low toxicity and high bioavailability.
实验室实验的优点和局限性
The advantages of using 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole in lab experiments include its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability. However, the limitations of using HPT include its low solubility in water, which makes it difficult to administer in vivo, and its limited stability under certain conditions.
未来方向
There are several future directions for research on 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole. These include:
1. Further studies on the mechanism of action of HPT to understand its mode of action in more detail.
2. Development of more efficient synthesis methods for HPT to improve its yield and purity.
3. Investigation of the potential use of HPT as an adjuvant therapy in combination with other drugs for the treatment of cancer.
4. Exploration of the potential use of HPT as a therapeutic agent for the treatment of bacterial infections.
5. Development of new formulations of HPT to improve its solubility and stability under different conditions.
In conclusion, 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a promising chemical compound that has shown significant potential in various fields of scientific research. Its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
合成方法
The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole involves the reaction between 2-acetylpyrazine and 2-aminothiophenol in the presence of a catalytic amount of acetic acid. The reaction occurs under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is around 60%.
科学研究应用
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. HPT has also been shown to possess antitumor activity against several cancer cell lines, including human breast cancer, colon cancer, and lung cancer.
属性
IUPAC Name |
2-(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-13(10-4-2-3-5-12(10)18)17-14(19-9)11-8-15-6-7-16-11/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULLDYWHHCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)
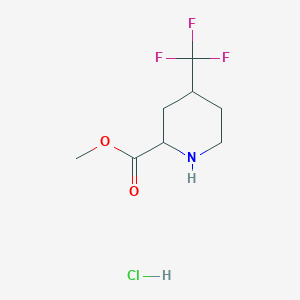
![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)
![5-(pyridin-4-yl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2734498.png)
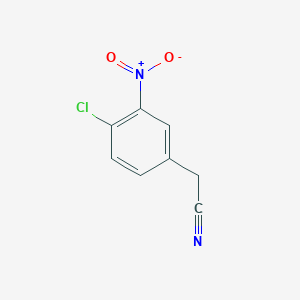
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
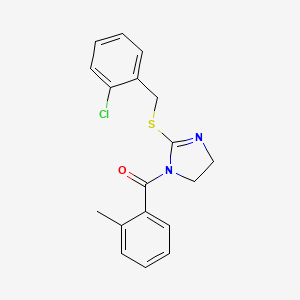
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)
![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)
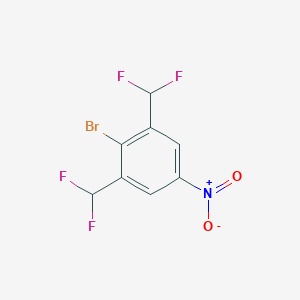
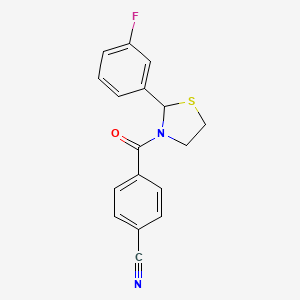
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)
